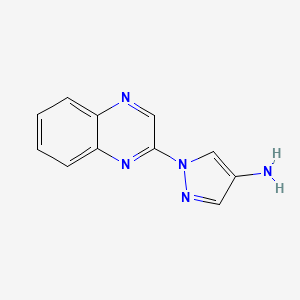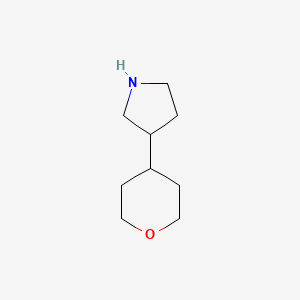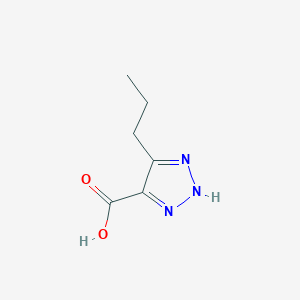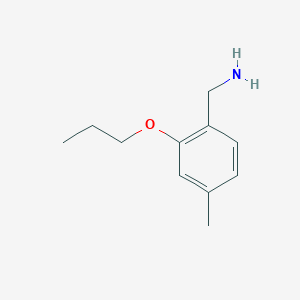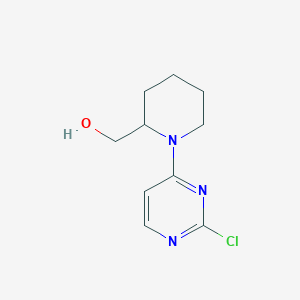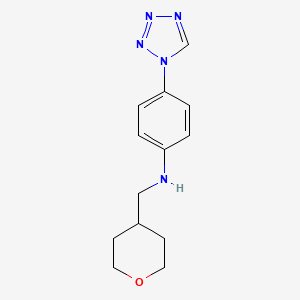
N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Vue d'ensemble
Description
N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in the field of medicine.
Applications De Recherche Scientifique
Photophysics and Electroluminescence Application
N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline and related compounds have been studied for their potential in photophysics and electroluminescence applications. A research paper demonstrates the synthesis and structure of similar compounds, emphasizing their utility in creating highly luminescent platinum complexes with applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Chemosensor Development
This chemical compound has also been explored for use in chemosensor development. A study detailed the synthesis of anthracene and pyrene derivatives integrated with similar aniline compounds, displaying high selectivity and sensitivity towards specific ions, which can be applied in living cell imaging (Shree et al., 2019).
Polymerisation Reactions
The compound has relevance in the field of polymer science as well. Research has shown its application in the structural and kinetic studies of polymerisation reactions, particularly in the formation of complexes with ZnII and CuII carboxylates that catalyze ring-opening polymerisation (Attandoh et al., 2014).
Thermal Decomposition Studies
Another area of application includes thermal decomposition studies. Aniline derivatives similar to N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline have been examined for their thermal stability and decomposition properties, which is critical in the development of materials with specific thermal requirements (Yılmaz et al., 2015).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Such applications are significant in protecting metals and alloys from corrosive environments (Daoud et al., 2014).
Photo-functional Polymer Design
In the field of materials science, similar aniline compounds have been utilized in the design of photo-functional polymers. This involves the creation of polymers with specific light-responsive properties, which have wide-ranging applications in technology and materials science (Wu et al., 2019).
Propriétés
IUPAC Name |
N-(oxan-4-ylmethyl)-4-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-13(18-10-15-16-17-18)4-2-12(1)14-9-11-5-7-19-8-6-11/h1-4,10-11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYOZGIGDJWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)N3C=NN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



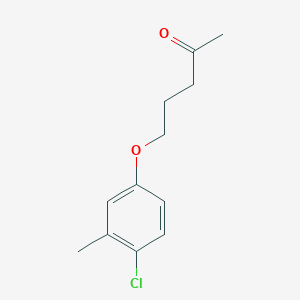
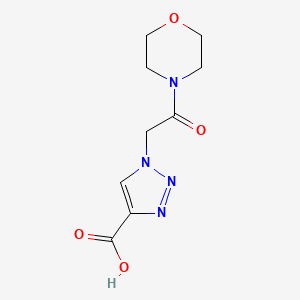
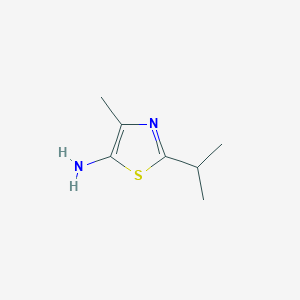
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
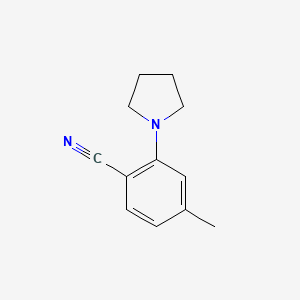
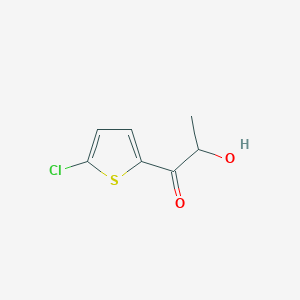
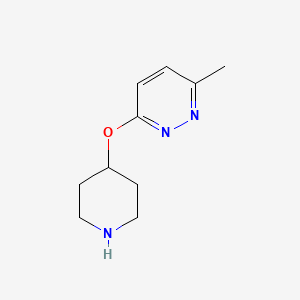
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
